molecular formula C13H7Cl3O2 B6407387 4-Chloro-3-(2,4-dichlorophenyl)benzoic acid CAS No. 1262002-49-2

4-Chloro-3-(2,4-dichlorophenyl)benzoic acid

Cat. No.: B6407387
CAS No.: 1262002-49-2
M. Wt: 301.5 g/mol
InChI Key: VARUVAGQEJRLRT-UHFFFAOYSA-N
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Description

4-Chloro-3-(2,4-dichlorophenyl)benzoic acid is an organic compound with the molecular formula C13H7Cl3O2 It is a derivative of benzoic acid, characterized by the presence of chloro and dichlorophenyl substituents on the benzene ring

Properties

IUPAC Name

4-chloro-3-(2,4-dichlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-8-2-3-9(12(16)6-8)10-5-7(13(17)18)1-4-11(10)15/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARUVAGQEJRLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691220
Record name 2',4',6-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-49-2
Record name 2',4',6-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2,4-dichlorophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2,4-dichlorophenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and dichlorophenyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for its synthesis.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boron Reagents: Employed in Suzuki–Miyaura coupling.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

4-Chloro-3-(2,4-dichlorophenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2,4-dichlorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(2,4-dichlorophenyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

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